1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Description
1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione is a heterocyclic compound featuring a fused pyrido-pyrazine core with two methyl groups at the 1- and 4-positions. The compound’s unique substitution pattern enhances its lipophilicity compared to non-methylated analogs, which may influence pharmacokinetic properties such as absorption and metabolic stability .
Properties
CAS No. |
35252-01-8 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1,4-dimethylpyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C9H9N3O2/c1-11-6-3-4-10-5-7(6)12(2)9(14)8(11)13/h3-5H,1-2H3 |
InChI Key |
MIEJSDPTPDJMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N(C(=O)C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine derivatives with pyrazine derivatives under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors targeting KRAS mutations. These mutations are prevalent in various cancers, making them crucial targets for therapeutic interventions. The compound's ability to inhibit KRAS activity suggests a promising role in cancer treatment.
- Mechanism of Action : The compound acts by forming covalent bonds with the KRAS protein, thereby inhibiting its function and potentially leading to reduced tumor growth and proliferation. This mechanism positions it as a candidate for treating KRAS-driven cancers such as pancreatic and colorectal cancer .
Antiviral Applications
Another significant application of 1,4-dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione is its use in developing antiviral therapies. Specifically, compounds in this class have shown promise against the Human Immunodeficiency Virus (HIV).
- Pharmaceutical Use : The compound can be utilized to create novel HIV inhibitors that target reverse transcriptase and protease enzymes. These inhibitors are essential for preventing viral replication and managing HIV infections effectively .
Pharmacological Properties
The pharmacological properties of 1,4-dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione derivatives extend beyond anticancer and antiviral activities. They have been studied for various biological activities:
- Antimicrobial Activity : Derivatives have demonstrated significant antimicrobial effects against various pathogens.
- Analgesic Effects : Research indicates potential analgesic properties, which could be beneficial in pain management therapies.
- Anticoagulant Effects : Some derivatives exhibit anticoagulant activities, suggesting their use in preventing thrombotic events .
Data Summary Table
| Application Area | Specific Activity | Mechanism/Notes |
|---|---|---|
| Cancer Treatment | KRAS Inhibition | Covalent bond formation with KRAS protein |
| Antiviral | HIV Inhibition | Targets reverse transcriptase and protease |
| Antimicrobial | Broad-spectrum antimicrobial activity | Effective against various pathogens |
| Analgesic | Pain relief | Potential mechanism similar to existing analgesics |
| Anticoagulant | Blood thinning | Prevents thrombus formation |
Case Study 1: KRAS Inhibition
A study published in 2023 focused on synthesizing new derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione specifically designed to inhibit KRAS mutants. The results indicated a marked reduction in tumor growth in preclinical models, showcasing the compound's therapeutic potential against aggressive cancers associated with KRAS mutations .
Case Study 2: HIV Therapeutics
Another investigation explored the antiviral properties of similar compounds against HIV. The study demonstrated that specific derivatives effectively inhibited viral replication in vitro. These findings pave the way for further development of these compounds into effective treatments for HIV infections .
Mechanism of Action
The mechanism of action of PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione and related analogs:
Structural and Functional Differences
Electron-Withdrawing Groups (e.g., Nitro): Compounds like 6,7-Dinitro- and 7-Nitro- derivatives exhibit higher reactivity, making them suitable for covalent interactions with biological targets (e.g., KRAS inhibition) .
Positional Isomerism :
- The pyrido[3,4-b]pyrazine core in the target compound differs from pyrido[2,3-b]pyrazine analogs in ring fusion, altering electronic distribution and steric accessibility. This may influence binding to biological targets .
Biological Activity
1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione is a compound belonging to the class of pyrido[3,4-b]pyrazines, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 164.15 g/mol
- CAS Number : 67074-78-6
Research indicates that derivatives of pyrido[3,4-b]pyrazines exhibit significant biological activity against various cancer cell lines and experimental models. The mechanisms are primarily attributed to their ability to interfere with cellular processes such as mitosis and apoptosis.
Key Findings:
- Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit the proliferation of cultured L1210 cells and affect the mitotic index in vivo. The presence of amino groups at specific positions (5 and 7) is necessary for activity .
- Tubulin Binding : Certain pyrazines may compete with colchicine for binding to tubulin, which is critical for microtubule formation during cell division .
Structure-Activity Relationships (SAR)
The biological activity of 1,4-dimethyl derivatives is influenced by various substituents on the core structure. Key observations include:
- Amino Group Substitutions : The presence of amino groups at positions 5 and 7 enhances activity. Conversely, modifications that remove these groups diminish efficacy .
- Aryl Substituents : Aryl groups at position 6 appear to be essential for maintaining activity levels .
Case Studies
- Antitumor Activity : In experimental models involving P388 leukemia in mice, certain derivatives demonstrated significant antitumor effects compared to oxazines and thiazines. The compounds showed reversible effects on cultured cells .
- In Vitro Studies : A study highlighted that specific substitutions at positions 2 and 3 significantly influenced the compounds' effectiveness against various cancer cell lines .
Potential Therapeutic Applications
The promising biological activities associated with 1,4-dimethyl derivatives suggest potential therapeutic applications in oncology. Their ability to act as covalent inhibitors targeting KRAS mutations has been noted in recent research . This positions them as candidates for further development in cancer therapies.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 164.15 g/mol |
| CAS Number | 67074-78-6 |
| Antitumor Activity | Significant against P388 leukemia |
| Mechanism | Tubulin binding inhibition |
| Structure-Activity Relationships | Amino groups at positions 5 & 7 are crucial |
Q & A
Q. What are the established synthetic methodologies for 1,4-dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione?
The synthesis typically involves cyclization reactions or functionalization of pyrazine-dione scaffolds. For example:
- Cyclization with Hydrazine : Reaction of pyrazolopyridine dicarboxylates with hydrazine hydrate under reflux in alcoholic solvents (e.g., methanol/ethanol) is a common approach, though challenges in regioselectivity may arise .
- One-Pot Synthesis : Pyrazine-2,3-dicarboxylic acid anhydride can be condensed with amines (e.g., 2-amino-5-chloropyridine) followed by cyclization using triethylamine and ethyl chloroformate in methylene dichloride .
- Vilsmeier Amidination : Used to probe structural divergence in related compounds (e.g., phthalazine-diones), which can inform reaction optimization for tautomerization control .
Q. How is the crystal structure of pyrazine-dione derivatives characterized?
X-ray crystallography is the gold standard. Key parameters include:
- Unit Cell Dimensions : For pyrazine-2(1H)-thione derivatives, monoclinic systems (e.g., space group P21/m) with cell parameters a = 5.6113 Å, b = 6.4370 Å, c = 7.0923 Å, and β = 100.325° are reported .
- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H···S bonds) to predict stability and reactivity .
Q. What preliminary biological activities are associated with this compound class?
- KRAS Inhibition : Analogous 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives act as covalent KRAS inhibitors, showing potential in cancer therapy .
- Antioxidant Properties : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives from Streptomyces spp. exhibit radical-scavenging activity, suggesting utility in oxidative stress models .
Advanced Research Questions
Q. How can synthetic challenges in regioselective cyclization be addressed?
- Reagent Optimization : Replace hydrazine hydrate with substituted hydrazines to control steric/electronic effects. For example, using nicotinoyl chloride in pyridine improves yields in pyrazolo[3,4-b]pyridine synthesis .
- Solvent/Base Screening : Basic conditions (e.g., K₂CO₃ in dioxane/water) paired with Pd(PPh₃)₄ catalysts enhance cross-coupling efficiency in heterocycle formation .
- Thermodynamic vs. Kinetic Control : 6-endo cyclization (thermodynamic) vs. 5-exo pathways (kinetic) can be steered via temperature and acid catalysis (e.g., acetic acid) .
Q. How do structural modifications influence biological activity?
- Piperazinedione Ring Substitution : Introducing methylenedioxy groups on phenyl rings (e.g., 3,4-methylenedioxy substitution) enhances PDE5 inhibition potency and selectivity .
- Side Chain Optimization : N-Methylation on the piperazinedione ring improves diastereospecificity (e.g., cis-(6R,12aR) enantiomers show 85-fold selectivity over PDE6) .
Q. How can contradictory data in spectroscopic vs. crystallographic analyses be resolved?
- Tautomerization Studies : Use acetic acid-mediated equilibration to distinguish between N-aminophthalimide and diazinone tautomers via NMR or X-ray diffraction .
- Computational Validation : Density Functional Theory (DFT) calculations can predict tautomeric preferences and reconcile spectral anomalies (e.g., IR/NMR shifts in 1,4-dihydropyridines) .
Q. What strategies improve photochemical stability in 1,4-dihydropyrazine derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., esters at C3/C5) reduce oxidation susceptibility .
- Solid-State Analysis : Monitor π-stacking interactions via crystallography to design derivatives with reduced photo-degradation .
Data Contradiction Analysis
Q. Why do some cyclization reactions fail despite optimal conditions?
- Competitive Pathways : Ester hydrolysis (e.g., of diethyl 1,3-diphenylpyrazolopyridine dicarboxylates) may dominate over cyclization in polar protic solvents .
- Steric Hindrance : Bulky substituents (e.g., 2,3-dihydro-1,4-benzodioxinyl groups) can impede nucleophilic attack during ring closure .
Q. How to interpret divergent bioactivity in structurally similar analogs?
- Cellular Assay Design : Use KRAS G12C mutant cell lines to validate target engagement vs. off-target effects .
- Free Radical Scavenging Assays : Compare EC₅₀ values in DPPH/ABTS models to isolate antioxidant mechanisms .
Methodological Tables
Q. Table 1. Crystallographic Data for Pyrazine-Dione Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| Pyrazine-2(1H)-thione | P21/m | 5.6113 | 6.4370 | 7.0923 | 100.3 | |
| 1-(2,5-Dimethylphenyl)piperazine | P21/c | 8.923 | 12.407 | 14.112 | 90.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
